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Benzyl-PEG2-ethanol

Cat. No.: B11883017
M. Wt: 224.30 g/mol
InChI Key: XHCCLLDOFRBCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG2-ethanol (HY-138479) is a polyethylene glycol (PEG)-based linker used in the construction of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that target unwanted proteins for degradation, and this linker is a key component in their synthesis, particularly in research focused on cancer-programmed cell death . The compound features a reactive primary alcohol that can be further derivatized to connect the ligand for the target protein to the E3 ubiquitin ligase ligand . Incorporating a hydrophilic PEG spacer like this one increases the solubility and stability of the resulting compound in aqueous media, which can improve its pharmacokinetic properties . The compound also contains an acid-labile benzyl protecting group, offering a handle for additional chemical modifications under mild conditions . This product is intended for Research Use Only (RUO) in laboratory settings, such as pharmaceutical research and diagnostics development, and is not intended for diagnostic or therapeutic procedures . CAS Number : 2055300-50-8 Molecular Formula : C13H20O3 Molecular Weight : 224.30 Purity : ≥95% Solubility : Soluble in DMSO Storage : Store at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B11883017 Benzyl-PEG2-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

4-(2-phenylmethoxyethoxy)butan-1-ol

InChI

InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

XHCCLLDOFRBCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCCO

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of Benzyl Peg2 Ethanol

Advanced Conjugation Chemistry via Engineered Moieties

The terminal hydroxyl group of Benzyl-PEG2-ethanol can be readily converted into a range of functional groups, paving the way for its application in several high-efficiency conjugation methodologies.

Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and specific method for forming covalent bonds. This compound can be engineered to participate in CuAAC reactions by functionalizing its terminal hydroxyl group.

Azide (B81097) Functionalization: The terminal hydroxyl group of this compound can be converted into an azide group (-N₃). This is typically achieved through a multi-step process, often involving the activation of the alcohol (e.g., via tosylation or mesylation) followed by nucleophilic substitution with an azide source, such as sodium azide (NaN₃). Alternatively, Mitsunobu reactions with hydrazoic acid or its equivalents can also yield the azide derivative. The resulting Benzyl-PEG2-azide can then react with molecules bearing terminal alkyne groups under Cu(I) catalysis to form a stable triazole ring medchemexpress.com.

Alkyne Functionalization: Conversely, this compound can be functionalized with an alkyne moiety. This is commonly accomplished by reacting the alcohol with an alkyne-containing electrophile, such as propargyl bromide or chloride, often in the presence of a base. The resulting Benzyl-PEG2-alkyne can then undergo CuAAC with azide-functionalized molecules to form the triazole linkage medchemexpress.com.

These click chemistry approaches are valued for their high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for assembling complex biomolecules.

The thiol-maleimide reaction is a robust and widely used method for bioconjugation, forming a stable thioether linkage. This compound can be derivatized to incorporate either a thiol or a maleimide (B117702) group.

Thiol Functionalization: To introduce a thiol group (-SH) onto this compound, the terminal hydroxyl group is typically converted into a suitable leaving group (e.g., tosylate, mesylate, or halide). This activated intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) followed by hydrolysis, to yield the thiol-functionalized Benzyl-PEG2-thiol. This thiol-terminated linker can then react selectively with maleimide-functionalized molecules.

Maleimide Functionalization: While less common for direct synthesis from the alcohol, a maleimide group could be introduced via a multi-step synthesis starting from a carboxylic acid derivative of this compound, which is then coupled to an amino-maleimide or similarly functionalized reagent. The maleimide-functionalized Benzyl-PEG2 derivative would then react with thiol-containing molecules.

The thiol-maleimide conjugation proceeds rapidly at neutral pH and room temperature, forming a stable bond with minimal side reactions, making it highly suitable for labeling proteins and other biomolecules.

Amine-reactive functional groups are crucial for conjugating molecules to primary amines, which are abundant in biomolecules like proteins (e.g., lysine (B10760008) residues, N-terminus). This compound can be modified to incorporate such functionalities.

Carboxylic Acid and NHS Ester Formation: The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid (-COOH). This can be achieved using various oxidizing agents, such as TEMPO or Jones reagent, depending on the desired selectivity and scale. The resulting Benzyl-PEG2-carboxylic acid can then be activated to form an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines under mild conditions (typically pH 7-9), forming a stable amide bond. This derivatization strategy yields Benzyl-PEG2-NHS ester, a potent amine-reactive linker.

This pathway allows for the covalent attachment of the Benzyl-PEG2 moiety to amine-containing targets, facilitating the creation of complex conjugates with tailored properties.

Role in Chemical Linker Design and Targeted Molecular Architectures

Principles of Polyethylene (B3416737) Glycol Linker Design

Polyethylene Glycol (PEG) has become a cornerstone in the design of linkers for bioconjugation due to its hydrophilicity, biocompatibility, and tunable nature. The incorporation of a PEG moiety, such as the PEG2 unit in Benzyl-PEG2-ethanol, can significantly influence the properties of the resulting conjugate.

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the characteristics of a bioconjugate. While this compound contains a very short PEG chain, the principles governing PEG length are essential to understanding its utility.

Generally, increasing the length of the PEG linker can lead to:

Enhanced Solubility: Longer PEG chains can improve the aqueous solubility of hydrophobic molecules. precisepeg.com

Increased Hydrodynamic Radius: This can prolong the circulation half-life of a therapeutic agent by reducing renal clearance. precisepeg.com

Reduced Immunogenicity: The "stealth" properties of PEG can shield the conjugated molecule from the immune system. precisepeg.com

Modified Thermal Stability: The length of the PEG chain can influence the thermal properties of the conjugate, with longer chains sometimes leading to increased thermal stability.

Conversely, shorter PEG chains, such as the PEG2 in this compound, are often employed when a more compact and rigid connection is desired. In the context of Proteolysis Targeting Chimeras (PROTACs), for instance, a shorter linker may be optimal for inducing the necessary protein-protein interactions for target degradation. nih.gov The choice of a short PEG linker like PEG2 is therefore a deliberate design element to achieve a specific spatial arrangement between the linked molecules.

PEG Chain LengthGeneral Impact on Conjugate PropertiesRelevant Findings
Short (e.g., PEG2)Provides a more rigid and defined spacing between conjugated molecules. May be optimal for facilitating specific protein-protein interactions where precise orientation is key.In some PROTAC designs, shorter linkers have been found to be more effective at inducing target protein degradation. nih.gov
LongIncreases hydrodynamic volume, which can lead to longer circulation times in the body. Enhances the solubility of hydrophobic molecules and can reduce immunogenicity.Longer PEG chains generally provide better protection from the mononuclear phagocyte system, leading to prolonged drug circulation.

The terminal functional groups of a linker are crucial for its specific attachment to other molecules. This compound features a terminal hydroxyl group (-OH) from the ethanol (B145695) moiety. This alcohol is a versatile functional handle that can be chemically modified to introduce a variety of reactive groups, allowing for specific conjugation chemistries. researchgate.net

The benzyl (B1604629) group, on the other hand, serves as a protecting group for the other end of the PEG chain. This protecting group strategy is fundamental in multi-step syntheses, as it prevents unwanted reactions at one end of the linker while chemical modifications are being performed at the other. The benzyl group can be removed under specific conditions to reveal a reactive site for conjugation. This strategic placement and protection of terminal functional groups are essential for the controlled and specific assembly of complex molecular architectures.

Applications in Targeted Protein Degradation (PROTACs)

One of the most significant applications of PEG linkers, including those derived from this compound, is in the field of Targeted Protein Degradation (TPD), particularly in the design of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. researchgate.net

This compound is a commercially available building block for the synthesis of PROTAC linkers. biochempeg.com Its structure provides a short, hydrophilic PEG spacer which is a common motif in PROTAC design. biochempeg.com The synthesis of a PROTAC using a this compound-derived linker typically involves a modular approach. frontiersin.org

The general synthetic strategy would involve:

Modification of the terminal ethanol group of this compound to introduce a reactive functional group suitable for conjugation with either the target protein ligand or the E3 ligase ligand.

Removal of the benzyl protecting group to expose the other end of the PEG linker.

Modification of this newly exposed functional group to enable conjugation with the second ligand.

The choice of a short PEG2 linker is critical as the length and composition of the linker significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

Key considerations for linker integration include:

Length and Flexibility: The short and relatively defined structure of the PEG2 linker can provide the necessary rigidity to orient the two ligands in a productive conformation for ternary complex formation. precisepeg.com

Cell Permeability: The physicochemical properties of the linker, including its polarity, can affect the ability of the PROTAC to cross cell membranes and reach its intracellular target.

The empirical nature of PROTAC design often necessitates the synthesis and evaluation of a library of linkers with varying lengths and compositions to identify the optimal linker for a given target and E3 ligase pair.

Linker ParameterInfluence on PROTAC FunctionRelevance of this compound
LengthCrucial for the formation of a stable and productive ternary complex. Both linkers that are too short or too long can be detrimental to degradation efficacy. nih.govProvides a short, defined linker length that can be optimal for specific target-ligase pairs.
CompositionAffects solubility, cell permeability, and metabolic stability. precisepeg.comThe PEG component enhances hydrophilicity.
FlexibilityInfluences the ability of the PROTAC to adopt the correct conformation for ternary complex formation.The PEG2 unit offers a degree of flexibility, while being short enough to provide some conformational restriction.
Attachment PointsThe points at which the linker is attached to the two ligands can significantly alter the geometry of the ternary complex.The terminal ethanol and protected alcohol of this compound allow for directional and specific attachment.

Contributions to Bioconjugation and Advanced Delivery Systems

Beyond its role in PROTACs, this compound and its derivatives are valuable tools in the broader field of bioconjugation. Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined properties.

The hydrophilic PEG2 spacer can be used to connect small molecule drugs to targeting moieties, such as antibodies, to create Antibody-Drug Conjugates (ADCs). In these systems, the linker's properties are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The principles of using PEG to enhance solubility and stability are also applicable in the design of advanced drug delivery systems, such as lipid nanoparticles, where PEGylated lipids are used to shield the nanoparticle from the immune system and prolong its circulation time. biochempeg.com

Conjugation Strategies for Active Pharmaceutical Ingredients (APIs)

The conjugation of linkers to Active Pharmaceutical Ingredients (APIs) is a key strategy for modifying their physicochemical properties. This compound is particularly valuable in this context. The terminal hydroxyl group offers a reactive handle for chemical modification, allowing it to be activated or converted into other functional groups (e.g., amines, carboxylic acids, or tosylates) for subsequent attachment to an API. broadpharm.combroadpharm.com

Table 1: Conceptual Impact of this compound Conjugation on API Properties

This table illustrates the theoretical improvements in the physicochemical profile of a model hydrophobic API after conjugation with a linker derived from this compound.

PropertyUnconjugated API (Hypothetical)API Conjugated with Benzyl-PEG2-Linker (Hypothetical)Rationale
Aqueous Solubility Low (<0.1 mg/mL)Moderate (e.g., 1-5 mg/mL)The hydrophilic PEG2 chain improves interaction with aqueous media. creative-biolabs.com
LogP High (>4.0)Lowered (e.g., 2.5-3.5)The ethylene (B1197577) glycol units decrease the overall lipophilicity of the molecule.
Aggregation Tendency HighReducedIncreased hydrophilicity prevents intermolecular aggregation common with hydrophobic drugs.
Synthetic Handle May lack versatile handlesProvides a primary alcohol for further functionalization.The terminal ethanol group is a convenient point for chemical modification. axispharm.com

Prodrug Design Incorporating Cleavable Linker Elements

This compound is a key structural component for designing advanced prodrugs that incorporate cleavable linkers, particularly self-immolative systems. researchgate.netotago.ac.nz In this strategy, the API is rendered temporarily inactive and is released only upon a specific physiological trigger. The benzyl portion of the molecule is central to one of the most widely used self-immolative systems: the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govunimi.it

The general mechanism involves an "input" or trigger, such as an enzyme-cleavable peptide, that, once cleaved, initiates a spontaneous 1,4- or 1,6-electronic elimination cascade through the benzyl ring. nih.gov This cascade results in the cleavage of a carbamate bond, releasing the free, active API. researchgate.net

Table 2: Comparison of Trigger Mechanisms for Benzyl-Based Self-Immolative Linkers

This table outlines different triggers used to initiate the cleavage of self-immolative linkers that are structurally related to the benzyl group in this compound.

Trigger MechanismDescriptionTarget EnvironmentRepresentative Linker System
Enzyme-Specific Cleavage A peptide sequence (e.g., Val-Cit) is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumors. researchgate.netTumor LysosomesVal-Cit-PABC
pH-Sensitive Hydrolysis Acid-labile groups (e.g., acetals, hydrazones) are incorporated and designed to hydrolyze in the acidic microenvironment of tumors or endosomes. nih.govAcidic Tumor Microenvironment (pH ~6.0) or Endosomes (pH ~5.5)Acetal-based or Hydrazone-based benzyl linkers
Reductive Cleavage A disulfide bond is cleaved in the presence of high intracellular concentrations of glutathione (B108866) (GSH).Reducing Intracellular EnvironmentDisulfide-containing benzyl linkers

Application within Antibody-Drug Conjugate (ADC) Frameworks

In the architecture of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences efficacy and safety. Components structurally analogous to this compound play a crucial role in modern ADC linker design. The hydrophilicity imparted by short PEG chains is a proven strategy to overcome the challenges posed by highly hydrophobic payloads. researchgate.netnih.gov

High drug-to-antibody ratios (DAR) can lead to ADC aggregation and rapid clearance from circulation, compromising therapeutic efficacy. adcreview.com Incorporating hydrophilic PEG spacers, such as a PEG2 moiety, helps to mask the hydrophobicity of the drug-linker complex, improving the ADC's pharmacokinetic profile and stability. researchgate.netfrontiersin.org Research has shown that ADCs with PEG-containing linkers exhibit slower clearance rates and improved stability under thermal stress. nih.gov

Table 3: Impact of Hydrophilic PEG Linkers on ADC Properties

This table summarizes research findings on the benefits of incorporating PEG chains into ADC linkers.

ADC PropertyObservation with Hydrophilic PEG LinkersSupporting Rationale / Finding
Drug-to-Antibody Ratio (DAR) Enables higher DAR without causing aggregation.Branched or multi-arm PEG linkers allow conjugation of more hydrophobic drug molecules than traditional linkers without loss of affinity. adcreview.com
Pharmacokinetics (PK) Prolonged half-life and increased plasma concentration (AUC).PEG linkers can improve the PK profile, which is advantageous when target antigen density is low. adcreview.com Slower clearance rates were observed for ADCs with pendant PEG configurations. researchgate.netnih.gov
Physical and Chemical Stability Improved stability in solution under thermal stress.The design of the drug-linker-polymer and the nature of the antibody-linker bond are critical for stability. researchgate.netnih.gov
In Vivo Efficacy Enhanced in vivo performance and efficacy.Mitigating the hydrophobic effects of drug-linkers through PEG incorporation correlates with improved in vivo outcomes. frontiersin.org

Applications in Advanced Material Science and Polymer Chemistry

Integration into Supramolecular Architectures

Polyethylene (B3416737) Glycol's Contribution to Non-Covalent Interactions

The polyethylene glycol (PEG) component of Benzyl-PEG2-ethanol plays a crucial role in mediating non-covalent interactions, fundamental to the assembly and stability of materials. The ether oxygens within the PEG chain are capable of acting as hydrogen bond acceptors, facilitating interactions with water molecules and other polar species. This ability contributes to the solubility of this compound in aqueous environments and influences its association with various substrates or other molecules through hydrogen bonding unige.ch.

Design of Self-Assembled and Organized Polymeric Systems

The amphiphilic character of this compound makes it an effective agent for the design of self-assembled and organized polymeric systems. In aqueous solutions, the molecule undergoes self-assembly driven by the hydrophobic effect, where the benzyl (B1604629) groups aggregate to form a hydrophobic core, while the hydrophilic PEG2 chains orient outwards, forming a stabilizing corona mdpi.comresearchgate.net. This process leads to the formation of various nanostructures, most commonly polymer micelles.

Research into similar amphiphilic polymers indicates that the critical micelle concentration (CMC) is a key parameter determining the onset of self-assembly. For this compound, while specific CMC values are not universally reported, analogous benzyl-terminated PEG compounds suggest that the CMC would be influenced by the balance between the hydrophobic benzyl group and the hydrophilic PEG chain length researchgate.netnih.govacs.org. The formation of these micelles is a critical step in creating organized polymeric systems, which can be utilized for applications such as drug delivery, encapsulation, and surface modification biochempeg.combroadpharm.combroadpharm.com. The precise morphology and stability of these self-assembled structures are governed by factors including concentration, temperature, and the presence of other solutes, allowing for tunable material properties mdpi.com.

Compound Name Table

Common NameIUPAC/Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2-(Benzyloxy)ethanol (B1666784)622-08-2C9H12O2152.19
Benzyl-PEG2-alcoholDiethylene Glycol Monobenzyl Ether2050-25-1C11H16O3196.24

Advanced Spectroscopic and Computational Characterization of Benzyl Peg2 Ethanol and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for verifying the molecular structure, purity, and functional groups of synthesized compounds like Benzyl-PEG2-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the atomic connectivity and environment within a molecule. For this compound (Ph-CH₂-O-(CH₂CH₂O)₂-CH₂CH₂OH), characteristic signals are expected from the benzyl (B1604629) moiety and the PEG chain.

Expected ¹H NMR Signals: The benzyl group is anticipated to show signals in the aromatic region (~7.2-7.5 ppm) for the phenyl protons and a singlet around ~4.5-5.0 ppm for the benzylic methylene (B1212753) (CH₂) protons adjacent to the ether oxygen. The polyethylene (B3416737) glycol chain, consisting of two -(CH₂CH₂O)- units and a terminal -CH₂OH, will exhibit signals in the aliphatic region. The methylene protons adjacent to ether oxygens (-O-CH₂CH₂-O-) are typically observed around ~3.5-3.8 ppm, and the terminal methylene protons (-CH₂OH) adjacent to the hydroxyl group are expected in a similar range, potentially slightly shifted. The hydroxyl proton (-OH) signal is usually a broad singlet, with its chemical shift being highly variable (0.5-6.0 ppm) depending on concentration, solvent, and temperature uwimona.edu.jm.

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would reveal distinct signals for each unique carbon environment. The benzylic carbon (CH₂) attached to the ether oxygen is expected around ~70-80 ppm uwimona.edu.jmwiserpub.com. The aromatic carbons of the phenyl ring will resonate in the ~120-140 ppm range uwimona.edu.jm. The carbons of the ethylene (B1197577) glycol units within the PEG chain, being adjacent to ether oxygens, are typically found in the ~60-75 ppm range uwimona.edu.jmwiserpub.com.

Table 6.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Proton/Carbon TypeExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Relevant Literature/Ranges
Benzyl CH₂4.5 - 5.070 - 80 uwimona.edu.jmwiserpub.com
Aromatic Protons (ArH)7.2 - 7.5120 - 140 (aromatic C) uwimona.edu.jm
PEG CH₂ (ether-bound)3.5 - 3.860 - 75 uwimona.edu.jmwiserpub.comnih.govias.ac.inacs.org
Terminal CH₂OH3.5 - 4.060 - 75 uwimona.edu.jm
Alcohol OH0.5 - 6.0 (variable)- uwimona.edu.jm

Studies on similar PEGylated compounds and benzyl ethers confirm the assignments of these spectral regions, aiding in the definitive structural elucidation of this compound wiserpub.comnih.govias.ac.inacs.org.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing information about the functional groups present.

Expected IR Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ will correspond to the stretching vibration of the terminal O-H group of the alcohol uwimona.edu.jmpg.edu.plresearchgate.netresearchgate.net. C-H stretching vibrations will be observed: aromatic C-H stretches typically appear between 3000-3100 cm⁻¹ uwimona.edu.jmpg.edu.pl, while aliphatic C-H stretches from the benzyl CH₂ and the PEG chain will be found in the 2850-2970 cm⁻¹ range uwimona.edu.jmias.ac.inpg.edu.pl. The presence of ether linkages within the PEG chain will be indicated by strong C-O stretching bands, usually found between 1100-1150 cm⁻¹ ias.ac.inpg.edu.pl. The terminal alcohol C-O stretch is also expected in a similar region (1050-1150 cm⁻¹) pg.edu.pl. Aromatic C=C stretching vibrations of the phenyl ring will likely appear around 1500-1600 cm⁻¹ pg.edu.pl.

Table 6.1.2: Characteristic IR Absorption Frequencies for this compound

Functional Group/BondExpected IR Frequency (cm⁻¹)DescriptionRelevant Literature/Ranges
O-H (Alcohol)3200 - 3600Broad, strong band uwimona.edu.jmpg.edu.plresearchgate.netresearchgate.net
C-H (Aromatic)3000 - 3100Medium intensity uwimona.edu.jmpg.edu.pl
C-H (Aliphatic)2850 - 2970Strong intensity (from CH₂ groups) uwimona.edu.jmias.ac.inpg.edu.pl
C-O (Ether)1100 - 1150Strong, characteristic of PEG chain ias.ac.inpg.edu.pl
C-O (Alcohol)1050 - 1150Strong pg.edu.pl
C=C (Aromatic)1500 - 1600Medium intensity, ring vibrations pg.edu.pl

Raman spectroscopy would complement IR by providing complementary information on these functional groups, particularly for symmetric stretches and ring vibrations.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing structural insights through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEGylated compounds.

Molecular Ion and Fragmentation: For this compound (C₁₁H₁₆O₃), the calculated monoisotopic molecular weight is approximately 196.24 g/mol . In ESI-MS, it would typically be observed as a protonated molecule [M+H]⁺ at m/z 197.25 or as a sodiated adduct [M+Na]⁺ at m/z 219.23.

Fragmentation patterns are highly informative. Common fragmentation pathways for such molecules include:

Cleavage of the benzyl-oxygen bond: This would yield the benzyl cation (PhCH₂⁺) at m/z 91, which is a characteristic fragment for benzyl-containing compounds ewai-group.comresearchgate.net.

Cleavage of the PEG chain: The ether linkages in the PEG chain can undergo cleavage, leading to fragments corresponding to the loss of ethylene oxide units (-CH₂CH₂O-, mass 44.03 g/mol ). For example, loss of one ethylene oxide unit from the protonated molecule would yield a fragment at m/z 153.22. Further cleavages would result in a series of smaller PEG fragments.

Fragmentation of the benzyl alcohol moiety: Similar to benzyl alcohol itself, fragments related to the phenyl ring and its attachments are expected ewai-group.comresearchgate.net.

Table 6.1.3: Expected Major Mass Spectrometry Fragments for this compound

Fragment DescriptionExpected m/z (approx.)Origin of FragmentRelevant Literature/Ranges
Protonated Molecule [M+H]⁺197.25Complete molecule + H⁺ ewai-group.comresearchgate.net
Sodiated Molecule [M+Na]⁺219.23Complete molecule + Na⁺
Benzyl cation [PhCH₂]⁺91.05Cleavage of benzyl-oxygen bond ewai-group.comresearchgate.net
Loss of CH₂CH₂O (from M+H)⁺153.22[M+H]⁺ - CH₂CH₂O
Loss of PhCH₂O (from M+H)⁺105.07[M+H]⁺ - PhCH₂O
Fragments from benzyl alcohol79.04, 65.05Further fragmentation of benzyl moiety ewai-group.comresearchgate.net

GC-MS analysis can also be employed, particularly if the compound is sufficiently volatile or can be derivatized. Studies on similar compounds confirm the utility of MS for structural confirmation and purity assessment rsc.orgacademicjournals.org.

Computational Chemistry and Theoretical Studies

Computational methods offer predictive power and detailed insights into molecular properties and behavior that are difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These parameters are critical for understanding the molecule's polarity, electron distribution, and potential reactivity.

Reactivity Predictions: DFT can be used to model reaction pathways, calculate activation energies for specific transformations, and predict how the molecule might interact with other chemical species.

Various DFT functionals (e.g., PBE, M06-L) and basis sets (e.g., DNP-4.4, cc-pVDZ) are employed depending on the desired accuracy and computational cost mdpi.comnih.gov. DFT studies on related benzyl ethers and other organic molecules have successfully elucidated reaction mechanisms and electronic properties, serving as a foundation for understanding this compound's behavior wiserpub.comnih.govarxiv.org.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion. For this compound, MD simulations can reveal:

Conformational Dynamics: The flexibility of the PEG chain and the orientation of the benzyl group can be studied, revealing preferred conformations in different environments.

Solvation and Hydrogen Bonding: MD simulations can model how this compound interacts with solvent molecules, such as water, detailing the formation of solvation shells and hydrogen bonds between the PEG oxygens, the terminal hydroxyl group, and water molecules researchgate.netreadthedocs.io.

Intermolecular Interactions: Simulations can explore how multiple this compound molecules interact with each other, which is relevant for understanding aggregation, micelle formation, or behavior in concentrated solutions.

MD simulations are widely applied to PEGylated molecules and biomolecules to understand their behavior in solution and at interfaces researchgate.netreadthedocs.iocu.edu.egnih.govnih.gov. These studies are crucial for predicting properties like solubility, stability, and interactions relevant to potential applications.

Compound Name List:

this compound

Di(ethylene glycol) benzyl ether

2-(Benzyloxy)ethanol (B1666784)

Benzyl alcohol

Polyethylene glycol (PEG)

Prediction of Conformational Preferences and Energetic Landscapes

The conformational landscape of this compound dictates its spatial arrangement and interactions, which are critical for its function as a linker. Molecular dynamics (MD) simulations and other computational conformational searching techniques are instrumental in predicting these preferences and mapping the associated energy landscapes.

Studies on polyethylene glycol (PEG) chains, including short oligomers, have extensively utilized MD simulations to understand their conformational behavior in various environments researchgate.netnih.govoup.comnih.govplos.orgcresset-group.comnih.gov. These simulations reveal that PEG chains, including the PEG2 unit in this compound, exhibit significant flexibility. The PEG chain can adopt various conformations, ranging from extended states to more compact, coiled structures, influenced by factors such as solvent, temperature, and interactions with other molecules researchgate.netnih.govnih.gov. The balance between these conformations is governed by an energetic landscape, where specific arrangements are favored due to favorable intermolecular interactions, such as hydrogen bonding with water molecules, and intramolecular torsional preferences researchgate.netnih.gov.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The industrial production of foundational aromatic alcohols and ethers is undergoing a significant transformation, driven by the principles of green chemistry. Traditional synthesis methods for compounds like benzyl (B1604629) alcohol often rely on the hydrolysis of benzyl chloride or the hydrogenation of benzaldehyde, processes that can involve harsh conditions, metal catalysts, and the generation of environmental pollutants. mdpi.comnih.gov Future research is focused on developing more sustainable and efficient pathways that can be adapted for the synthesis of Benzyl-PEG2-ethanol.

Key areas of innovation include:

Biocatalysis and Fermentation: Leveraging whole-cell biocatalysts or isolated enzymes offers a renewable route to key precursors. mdpi.com Metabolic engineering of microorganisms like Escherichia coli has been explored to produce benzyl alcohol directly from glucose, bypassing the need for petroleum-based feedstocks. nih.govresearchgate.net Similar bio-based routes could be envisioned for producing the benzyl precursor of this compound, significantly improving the sustainability profile.

Green Catalysis: The development of novel catalysts, such as bimetallic nanoparticles (e.g., Pd-Sn), enables oxidation and hydrogenation reactions in environmentally benign solvents like water, often without requiring harsh additives. researchgate.net Applying such catalytic systems to the synthesis and modification of benzyl ethers and alcohols can reduce waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. mdpi.com Implementing flow chemistry for the etherification steps in the synthesis of PEGylated compounds could enhance production efficiency.

Alternative Solvents and Energy Sources: Research into non-hydrolytic sol-gel synthesis using benzyl alcohol as a solvent highlights its dual role as a reagent and medium, reducing the need for additional volatile organic compounds. rsc.orgresearchgate.net The use of ionic liquids has also been shown to be effective in promoting green routes for reactions involving benzyl alcohol. nih.gov

These advancements aim to create synthetic pathways that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing.

Synthetic ApproachKey AdvantagesRelevance to this compound Synthesis
Biocatalysis Uses renewable feedstocks, mild reaction conditions, biodegradable catalysts. mdpi.comSustainable production of the benzyl alcohol precursor. nih.gov
Green Catalysis High selectivity, use of benign solvents (e.g., water), catalyst recyclability. researchgate.netEfficient and clean reactions for etherification and modification.
Flow Chemistry Enhanced process control, improved safety, scalability, higher yields. mdpi.comStreamlined and optimized production on an industrial scale.
Alternative Solvents Reduced use of volatile organic compounds (VOCs), novel reaction pathways. rsc.orgnih.govMinimizing the environmental footprint of the synthesis process.

Exploration of Advanced Linker Architectures for Multifunctional Bioconjugates

In the field of bioconjugation, particularly for targeted drug delivery and diagnostics, the linker connecting a biomolecule (like an antibody) to a payload (like a drug) is of critical importance. While this compound is a simple linear linker component, it serves as a foundational element for constructing more complex and functional architectures. The future in this area lies in moving beyond simple chains to sophisticated, multifunctional designs.

Emerging research directions include:

Branched and Multi-arm PEG Linkers: Branched PEG structures allow for the attachment of multiple molecules at a single conjugation site. This is crucial for developing antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR) or for creating single agents that carry both a therapeutic payload and an imaging agent. vectorlabs.comaxispharm.com Recent innovations, such as antibody-bottlebrush prodrugs, utilize densely PEGylated, branched polymer scaffolds to achieve unprecedented payload capacity. bioengineer.org

Heterobifunctional Linkers: The synthesis of discrete, monodisperse oligo(ethylene glycol) linkers with different reactive groups at each end (e.g., an azide (B81097) and an amine-reactive carbonate) allows for precise, sequential "click" chemistry reactions. nih.gov This enables the controlled assembly of complex bioconjugates. The terminal alcohol of this compound can be readily converted into various functional groups to facilitate its use in such heterobifunctional systems. creative-biolabs.com

The evolution of linker technology is moving towards creating highly engineered components that play an active role in the function of the final bioconjugate.

Linker ArchitectureKey FeaturePotential Application
Branched PEG Linkers Multiple attachment points on a single scaffold. axispharm.comHigh-payload drug delivery, multimodal imaging agents. vectorlabs.combioengineer.org
Heterobifunctional Linkers Orthogonal reactive groups for controlled, sequential conjugation. nih.govPrecise assembly of complex therapeutic and diagnostic agents.
Functionally Integrated Linkers Designed to improve solubility, stability, and pharmacokinetic properties. axispharm.comEnhancing the in vivo performance and efficacy of bioconjugates.

Integration into Stimuli-Responsive and Adaptable Material Systems

"Smart" materials that respond to specific environmental triggers are at the forefront of materials science, with significant potential in drug delivery and tissue engineering. nih.govresearchgate.net The PEG component of molecules like this compound makes them attractive candidates for incorporation into such systems due to their biocompatibility and hydrophilicity.

Future research will likely focus on:

pH-Responsive Systems: Polymers incorporating PEG and ionizable groups can be designed to change their structure or solubility in response to pH changes. nih.gov This is highly relevant for cancer therapy, where the acidic environment of tumors or endosomes can trigger the release of a drug from its carrier. nih.govnih.gov

Redox-Responsive Materials: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) than the bloodstream. Materials designed with disulfide or other redox-sensitive bonds can remain stable in circulation and then disassemble to release their payload inside target cells. nih.govacs.org

Thermo-responsive Hydrogels: PEG-based polymers can be engineered to undergo a sol-gel transition in response to temperature changes. rsc.orgnih.gov Injectable hydrogels that are liquid at room temperature but form a gel at body temperature can serve as depots for the sustained release of therapeutics. google.com

Multi-Stimuli Responsive Systems: The next generation of smart materials will respond to multiple triggers simultaneously (e.g., both pH and redox potential), allowing for more precise control over their behavior. nih.govnih.gov These systems can be designed to require a specific combination of environmental cues before releasing their cargo, increasing target specificity and reducing off-target effects. nih.govmdpi.com

By integrating PEG-containing building blocks into larger polymer structures, researchers can create sophisticated materials capable of sensing and responding to their environment in a controlled manner.

StimulusMechanism of ActionApplication Example
pH Protonation/deprotonation of functional groups causes swelling, disassembly, or charge reversal. nih.govTriggered drug release in acidic tumor microenvironments. nih.gov
Redox Cleavage of sensitive linkages (e.g., disulfide bonds) by intracellular reducing agents. acs.orgIntracellular delivery of therapeutics. nih.gov
Temperature Change in polymer solubility leading to a sol-gel transition. nih.govgoogle.comInjectable drug depots for sustained release. rsc.org
Multiple Stimuli Combination of triggers required for activation. nih.govnih.govHigh-specificity drug delivery systems that only activate in the target environment.

Accelerated Discovery and Optimization through Computational Design and Predictive Modeling

The development of new molecules and materials is increasingly being accelerated by computational methods. Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies allow researchers to predict the behavior of molecules and optimize their properties in silico before committing to costly and time-consuming laboratory synthesis. nih.govresearchgate.net

Key computational approaches for advancing research on this compound and its derivatives include:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into how PEGylation affects the structure, dynamics, and interactions of biomolecules. nih.govnih.gov These simulations can be used to predict how attaching a linker derived from this compound will impact a protein's stability, solubility, and binding affinity, thereby guiding the design of optimal PEGylated therapeutics. dntb.gov.uaresearchgate.net

Predictive Modeling of Linker Behavior: Computational tools can determine the optimal length, structure, and density of PEG chains for specific drug delivery applications. nih.govresearchgate.net This allows for the rational design of linkers to achieve desired pharmacokinetic profiles and to ensure that the payload can effectively reach its target.

QSAR and CoMFA Studies: For derivatives of this compound designed for specific biological targets, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used. These studies build computational models that correlate the 3D structural features of molecules with their biological activity, enabling the design of new derivatives with enhanced potency. researchgate.net

By integrating these computational tools into the research and development workflow, the discovery and optimization of novel compounds and materials based on the this compound scaffold can be made significantly more efficient and targeted.

Computational MethodPurposeApplication to this compound Derivatives
Molecular Dynamics (MD) Simulates the motion and interaction of atoms and molecules over time. nih.govPredicting the conformational effects of PEGylation on proteins and nanoparticles. nih.govresearchgate.net
Predictive Modeling Determines optimal molecular parameters for a desired function. researchgate.netRational design of linker length and structure for drug delivery systems. nih.gov
3D-QSAR / CoMFA Correlates 3D molecular properties with biological activity. researchgate.netDesigning and optimizing the potency of new therapeutic compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl-PEG2-ethanol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzyl alcohol with ethylene glycol derivatives via etherification or nucleophilic substitution. Optimization strategies include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Temperature control : Maintain temperatures between 40–60°C to balance reaction speed and byproduct formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate pure product .
    • Validation : Monitor reaction progress using TLC or LC-MS, and confirm purity via 1^1H NMR (e.g., characteristic peaks for PEG methylene groups at δ 3.5–3.7 ppm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR and FT-IR (e.g., hydroxyl stretch at ~3400 cm1^{-1}, ether C-O-C at ~1100 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification .
    • Data Interpretation : Compare spectral data with PubChem or Reaxys entries for analogous PEGylated alcohols .

Q. What solvent systems are compatible with this compound in organic synthesis?

  • Solvent Compatibility :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require inert atmospheres to prevent oxidation.
  • Greener alternatives : Ethanol/water mixtures (70:30 v/v) reduce toxicity while maintaining solubility for bioconjugation experiments .
    • Reaction Impact : Solvent polarity influences reaction kinetics—lower polarity solvents (e.g., THF) may slow PEG chain aggregation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility parameters of this compound across studies?

  • Contradiction Analysis :

  • Experimental replication : Use standardized conditions (e.g., 25°C, pH 7.4 buffer) to measure solubility.
  • Computational modeling : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent interactions .
    • Case Study : Discrepancies may arise from residual moisture in PEG chains; use Karl Fischer titration to quantify water content and adjust solubility calculations .

Q. What strategies are effective for incorporating this compound into drug delivery systems while maintaining stability?

  • Formulation Design :

  • Micelle/Nanoparticle preparation : Optimize PEGylation density (e.g., 5–10% molar ratio) to balance hydrophilicity and drug loading.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via size-exclusion chromatography for aggregate formation .
    • Biological Relevance : Assess in vitro release profiles using dialysis membranes (PBS buffer, 37°C) to simulate physiological conditions .

Q. How do variations in PEG spacer length (e.g., PEG2 vs. PEG8) influence the biological activity of benzyl-PEG-alcohol derivatives?

  • Comparative Methodology :

  • Structure-activity relationship (SAR) : Synthesize homologs (PEG2, PEG4, PEG8) and evaluate cytotoxicity (MTT assay) and cellular uptake (confocal microscopy with fluorescent tags).
  • Pharmacokinetics : Use LC-MS/MS to compare plasma half-lives in rodent models .
    • Findings : Shorter PEG chains (PEG2) may enhance tissue penetration but reduce circulation time compared to longer chains .

Methodological Resources

  • Databases :
    • PubChem/Reaxys : For spectral data and synthetic protocols .
    • NIST Chemistry WebBook : Validated physicochemical properties .
  • Statistical Tools : Use R or Python for error analysis and regression modeling of reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.